Application Summary: The compound has been used in the synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol .
Method of Application: The synthesis was achieved through a two-step cascade enzymatic reaction. The first step involved the oxidation of Cbz-ethanolamine to Cbz-glycinal, catalyzed by chloroperoxidase from the fungus Caldariomyces fumago. The second step involved an aldol addition of dihydroxyacetone phosphate to Cbz-glycinal, catalyzed by rhamnulose-1-phosphate aldolase expressed as a recombinant enzyme in Escherichia coli .
Results and Outcomes: The use of soluble enzymes yielded only 23.6% of Cbz-aminopolyol due to rapid enzyme inactivation. The use of immobilized enzymes permitted an almost complete consumption of cbz-ethanolamine, reaching cbz-aminopolyol yields of 691 and 719% in the stirred-tank and packed-bed reactor, respectively .
Application Summary: The compound has been used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Method of Application: The synthesis involved the use of isocyanate intermediates, which were generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results and Outcomes: The method provided a facile way to synthesize amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Application Summary: The compound has been used in the synthesis of peptides and peptidomimetics .
Method of Application: The synthesis involved the use of amino acid fluorides as coupling agents for making difficult peptides and in combating the problem of stereomutation . Their successful use in solid phase peptide synthesis is reported with examples .
Results and Outcomes: The use of amino acid fluorides provided a viable tool for the synthesis of peptides, peptidomimetics and enantiopure heterocycles .
Application Summary: The compound has been used in the synthesis of iminocyclitols, glycoprocessing enzyme inhibitors of great therapeutic potential .
Method of Application: The synthesis involved the use of rhamnulose-1-phosphate aldolase (RhuA; E.C. 4.1.2.19), a class II aldolase and belongs to the group of dihydroxyacetone phosphate (DHAP)-dependent aldolases which catalyze aldol addition of DHAP to different acceptor aldehydes to form the complementary diastereoisomers of compounds with two new chiral centers .
Results and Outcomes: The use of RhuA permitted the synthesis of iminocyclitols, which are glycoprocessing enzyme inhibitors of great therapeutic potential .
Application Summary: The compound has been used in the protection of amino groups .
Method of Application: The protection of amino groups was achieved by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
Results and Outcomes: The use of O-alkyl S-(pyridin-2-yl)carbonothiolates provided a viable tool for the protection of amino groups .
4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl is a chemical compound characterized by the presence of a carbobenzyloxy (Cbz) amino group, a cyano group, and a fluorine atom on a biphenyl structure. The biphenyl moiety consists of two phenyl rings connected by a single bond, while the cyano group (-C≡N) and the fluorine atom are positioned at specific locations on the biphenyl framework. The Cbz group is often used to protect amino groups in organic synthesis due to its stability under various reaction conditions.
While specific biological activities of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl may not be extensively documented, compounds with similar structural features often exhibit significant biological properties. For instance, biphenyl derivatives have been studied for their potential as:
The biological activity of this compound would likely depend on its ability to interact with biological targets, influenced by its functional groups.
The synthesis of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity.
4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl has potential applications in various fields:
Interaction studies involving 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl would focus on its binding affinity and activity against biological targets. These studies could include:
Such studies are crucial for understanding how this compound might function in therapeutic contexts.
Several compounds exhibit structural similarities to 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4'-Amino-2-cyano-3-fluorobiphenyl | Amino group without Cbz protection | More reactive due to unprotected amino group |
| 4'-Hydroxy-2-cyano-3-fluorobiphenyl | Hydroxyl instead of amino group | Potentially different biological activities |
| 4'-(Fmoc-Amino)-2-cyano-3-fluorobiphenyl | Fmoc protective group instead of Cbz | Different stability and reactivity profile |
| 4'-Methylamino-2-cyano-3-fluorobiphenyl | Methylamino group instead of Cbz-amino | Variation in sterics and electronic properties |
These comparisons illustrate how variations in functional groups impact reactivity, stability, and potential applications in medicinal chemistry and material sciences.